molecular formula C6H7NO3 B2508916 3-Ethylisoxazole-4-carboxylic acid CAS No. 639523-12-9

3-Ethylisoxazole-4-carboxylic acid

Cat. No. B2508916
M. Wt: 141.126
InChI Key: GWXJFENAVVNMTA-UHFFFAOYSA-N
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Description

3-Ethylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-ethylisoxazole-4-carboxylic acid includes an ethyl group at the third position and a carboxylic acid group at the fourth position of the isoxazole ring.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to 3-ethylisoxazole-4-carboxylic acid, has been explored in various studies. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters has been reported, which could potentially be adapted for the synthesis of 3-ethylisoxazole-4-carboxylic acid . Additionally, efficient syntheses of isoxazole-3-carboxylic acid precursors have been described, which involve readily available starting materials and can be scaled up for large-scale production . These methods could provide insights into the synthesis of 3-ethylisoxazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The substitution pattern on the ring, such as the ethyl group at the third position and the carboxylic acid group at the fourth position, influences the chemical behavior and properties of the compound. The molecular structure of related compounds has been studied using various analytical techniques, including X-ray crystallography, which could also be applied to 3-ethylisoxazole-4-carboxylic acid to gain a deeper understanding of its structure .

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles involves the reaction of hydroxylamine with specific precursors, followed by ring cleavage under basic conditions . The reactivity of the isoxazole ring in 3-ethylisoxazole-4-carboxylic acid could be explored in similar reactions, potentially leading to the formation of new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as ethyl and carboxylic acid groups can affect the compound's solubility, acidity, and reactivity. Studies on the deamination of isoxazole carboxylic acid esters have revealed unusual behavior during diazotization reactions, which could be relevant to understanding the properties of 3-ethylisoxazole-4-carboxylic acid . Additionally, the synthesis of highly functionalized isoxazole derivatives provides insights into the versatility of these compounds and their potential applications .

Scientific Research Applications

Synthesis and Antituberculosis Activity A study highlights the synthesis and notable antituberculosis activity of novel mefloquine-isoxazole carboxylic esters, showcasing the potential of these compounds in combating Mycobacterium tuberculosis. The specific compound, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated exceptional activity against both replicating and non-replicating forms of the bacterium, suggesting a promising avenue for therapeutic development against tuberculosis (Mao et al., 2010).

Structural and Stability Studies Another research focused on the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogues. This study detailed how crystallization experiments revealed multiple structural forms for these derivatives, shedding light on their intermolecular hydrogen bonding interactions and stability in solution. Such insights are critical for understanding the physicochemical properties of potential antiviral drugs (Salorinne et al., 2014).

Chemical Synthesis Enhancements Research on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones demonstrated an innovative approach to producing these compounds, which are valuable in various chemical synthesis applications. The methodology allows for efficient and non-racemic production, critical for the development of pharmaceuticals and other biologically active molecules (Cox et al., 2003).

Preparation of Precursors for Bioactive Compounds Efforts in the short and efficient preparations of isoxazole-3-carboxylic acid and related compounds underscore their importance as precursors for bioactive molecules like 4-hydroxyisoleucine. These syntheses involve cost-effective and scalable procedures, highlighting the compound's role in the preparation of substances with potential therapeutic benefits (Becht et al., 2006).

Reactivity and Synthetic Applications The study on the synthesis and reactivity of 3-arylisoxazoles and 3-aryl-2-isoxazolines from aryl nitrile oxides and enolates explores the chemical reactivity and versatility of isoxazole derivatives. This research provides valuable insights into the preparation of pharmacologically active isoxazoles, demonstrating the broad utility of these compounds in synthetic organic chemistry and drug development (Vitale & Scilimati, 2013).

Safety And Hazards

The safety information for 3-Ethylisoxazole-4-carboxylic acid includes the following hazard statements: H302, H315, H319, H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new eco-friendly synthetic strategies for isoxazoles, including 3-Ethylisoxazole-4-carboxylic acid, is a significant area of research . This is due to the high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures associated with metal-catalyzed reactions .

properties

IUPAC Name

3-ethyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-10-7-5/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXJFENAVVNMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylisoxazole-4-carboxylic acid

CAS RN

639523-12-9
Record name 3-ethyl-1,2-oxazole-4-carboxylic acid
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